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Compound of Interest

Compound Name: 2-tert-Butyl-1H-indole

Cat. No.: B162330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 2-tert-Butyl-1H-indole. The document is designed to assist researchers,

scientists, and professionals in drug development in understanding and applying the

spectroscopic data and methodologies for the identification and analysis of this compound. This

guide collates available spectral data, outlines detailed experimental protocols for key

analytical techniques, and presents a logical workflow for the spectroscopic characterization

process.

Data Presentation
The quantitative spectroscopic data for 2-tert-Butyl-1H-indole is summarized in the following

tables. It is important to note that while mass spectrometry data is available, specific,

experimentally verified ¹H NMR, ¹³C NMR, and IR data were not readily available in public

databases at the time of compiling this guide. The tables for NMR and IR are presented as

templates for expected data.

Table 1: Mass Spectrometry Data for 2-tert-Butyl-1H-indole
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Parameter Value Source

Molecular Formula C₁₂H₁₅N PubChem[1]

Molecular Weight 173.25 g/mol PubChem[1]

Ionization Mode Electron Ionization (EI) PubChem[1]

Major Fragments (m/z)
158.1, 173.1, 159.1, 118.1,

115.1
PubChem[1]

Table 1: Summary of key mass spectrometry data for 2-tert-Butyl-1H-indole, including its

molecular formula, molecular weight, the ionization technique used, and the major fragments

observed with their mass-to-charge ratios (m/z).

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for 2-tert-Butyl-1H-indole[1]

m/z Relative Intensity (%)

158 99.99

159 12.80

174 6.30

118 6.00

115 5.60

Table 2: Detailed GC-MS fragmentation data for 2-tert-Butyl-1H-indole, showing the mass-to-

charge ratio (m/z) of fragments and their relative intensities.

Table 3: Predicted ¹H NMR Spectral Data for 2-tert-Butyl-1H-indole
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.2 br s 1H N-H

~ 7.5 - 7.6 d 1H Ar-H

~ 7.0 - 7.2 m 2H Ar-H

~ 6.9 - 7.0 m 1H Ar-H

~ 6.2 - 6.3 s 1H C3-H

~ 1.4 s 9H -C(CH₃)₃

Table 3: Predicted ¹H NMR spectral data for 2-tert-Butyl-1H-indole. The chemical shifts,

multiplicities, integration, and assignments are based on typical values for similar indole

derivatives.

Table 4: Predicted ¹³C NMR Spectral Data for 2-tert-Butyl-1H-indole

Chemical Shift (δ, ppm) Assignment

~ 145 C2

~ 136 C7a

~ 128 C3a

~ 121 Ar-CH

~ 120 Ar-CH

~ 119 Ar-CH

~ 110 Ar-CH

~ 100 C3

~ 32 -C(CH₃)₃

~ 30 -C(CH₃)₃
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Table 4: Predicted ¹³C NMR spectral data for 2-tert-Butyl-1H-indole. The assignments are

based on the expected chemical shifts for the carbon atoms in the molecule. A referenced ¹³C

NMR spectrum can be found in J. Org. Chem. 1976, 41, 633, by M. K. Eberle.[1]

Table 5: Predicted FT-IR Spectral Data for 2-tert-Butyl-1H-indole

Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 Strong, sharp N-H stretch

~ 3100-3000 Medium Aromatic C-H stretch

~ 2960-2870 Strong Aliphatic C-H stretch

~ 1600, 1480, 1450 Medium-Strong Aromatic C=C stretch

~ 1365 Strong t-Butyl C-H bend (umbrella)

~ 740 Strong
Ortho-disubstituted benzene

C-H bend

Table 5: Predicted Fourier-Transform Infrared (FT-IR) spectral data for 2-tert-Butyl-1H-indole.

The table lists the expected absorption bands, their intensities, and the corresponding

vibrational assignments.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are based on standard procedures for the analysis of indole derivatives and can be

adapted for 2-tert-Butyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh 5-10 mg of purified 2-tert-Butyl-1H-indole.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

Instrument: 400 or 500 MHz NMR Spectrometer.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Referencing: Calibrate the spectrum using the residual solvent peak or tetramethylsilane

(TMS) as an internal standard (δ 0.00 ppm).

3. ¹³C NMR Data Acquisition:

Instrument: 100 or 125 MHz NMR Spectrometer.

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

2. Data Acquisition:

Instrument: FT-IR Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Record a background spectrum of the clean, empty ATR crystal before

analyzing the sample.

Mass Spectrometry (MS)
1. Sample Preparation (for GC-MS):

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such

as dichloromethane or ethyl acetate.

Ensure the sample is fully dissolved before injection.

2. GC-MS Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

synthesized compound like 2-tert-Butyl-1H-indole.
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General workflow for the synthesis and spectroscopic characterization of 2-tert-Butyl-1H-
indole.
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Logical relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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